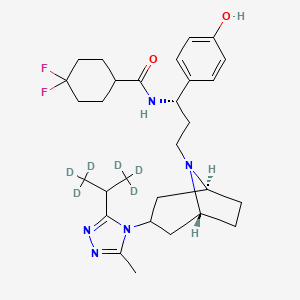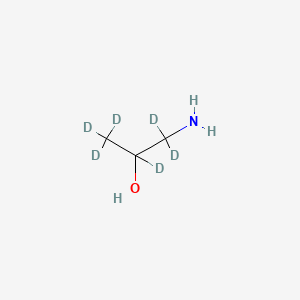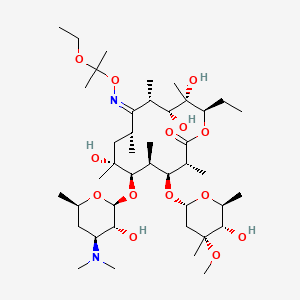
Oxacyclotetradecane Erythromycin Derivatives
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxacyclotetradecane Erythromycin Derivatives are a class of macrolide antibiotics derived from erythromycin. These compounds are known for their broad-spectrum antimicrobial activity, which makes them valuable in treating various bacterial infections. The molecular structure of these derivatives includes a large lactone ring, which is characteristic of macrolides, and modifications that enhance their pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclotetradecane Erythromycin Derivatives typically involves the modification of the erythromycin molecule. One common method is the oximation of erythromycin, where the keto group at the C-9 position is converted to an oxime. This reaction is usually carried out under mild conditions using hydroxylamine derivatives .
Industrial Production Methods
Industrial production of these derivatives often involves large-scale fermentation processes to produce erythromycin, followed by chemical modification. The fermentation is carried out using strains of Saccharopolyspora erythraea, and the resulting erythromycin is then purified and chemically modified to produce the desired derivatives .
化学反応の分析
Types of Reactions
Oxacyclotetradecane Erythromycin Derivatives undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, hydroxylated compounds, and substituted macrolides. These modifications can enhance the antimicrobial activity and pharmacokinetic properties of the derivatives .
科学的研究の応用
Oxacyclotetradecane Erythromycin Derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, especially in patients allergic to penicillin.
Industry: Employed in the development of new antibiotics and drug delivery systems.
作用機序
The mechanism of action of Oxacyclotetradecane Erythromycin Derivatives involves binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis by preventing the translocation of peptides, ultimately leading to bacterial cell death. The molecular targets include the 23S rRNA within the ribosome, and the pathways involved are critical for bacterial protein synthesis .
類似化合物との比較
Similar Compounds
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.
Clarithromycin: A derivative of erythromycin with improved acid stability and better oral absorption.
Roxithromycin: A semi-synthetic derivative with enhanced pharmacokinetic properties.
Uniqueness
Oxacyclotetradecane Erythromycin Derivatives are unique due to their specific modifications, which can enhance their antimicrobial activity and reduce resistance. These derivatives often have improved pharmacokinetic properties, such as better absorption and longer half-life, compared to other macrolides .
特性
分子式 |
C42H78N2O14 |
|---|---|
分子量 |
835.1 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C42H78N2O14/c1-17-29-42(13,50)34(46)24(5)31(43-58-39(9,10)52-18-2)22(3)20-40(11,49)36(57-38-32(45)28(44(14)15)19-23(4)53-38)25(6)33(26(7)37(48)55-29)56-30-21-41(12,51-16)35(47)27(8)54-30/h22-30,32-36,38,45-47,49-50H,17-21H2,1-16H3/b43-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,40-,41-,42-/m1/s1 |
InChIキー |
BQIJMZDZVNPWGN-GKHWQSMJSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


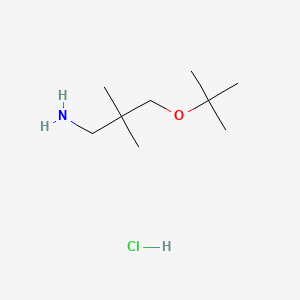
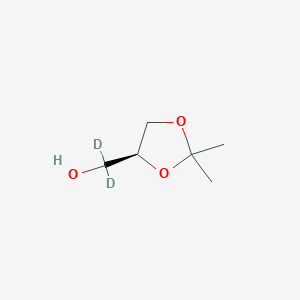

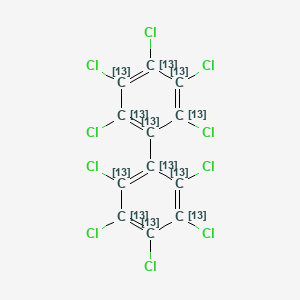
![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)
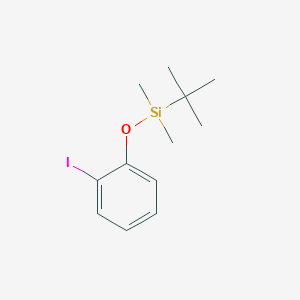
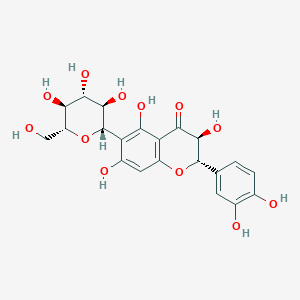
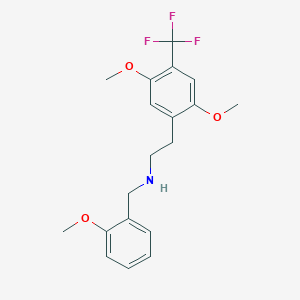
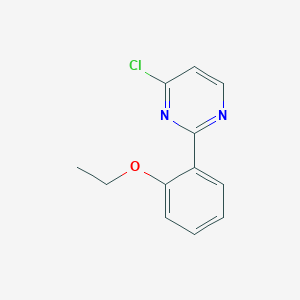
![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
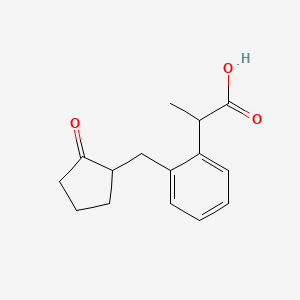
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)
